Cas no 1255206-69-9 (4-Methyl-5-vinylisobenzofuran-1(3H)-one)

4-Methyl-5-vinylisobenzofuran-1(3H)-one 化学的及び物理的性質
名前と識別子
-
- 4-methyl-5-vinylisobenzofuran-1(3H)-one
- 5-ethenyl-4-methyl-2-benzofuran-1(3H)-one
- PYFRWRLVRDXGPN-UHFFFAOYSA-N
- FCH2494811
- SCHEMBL286569
- DA-13529
- MFCD26401764
- AKOS030235589
- CS-0158983
- 1255206-69-9
- BS-52005
- DTXSID401273191
- 5-ethenyl-4-methyl-3H-2-benzofuran-1-one
- s10501
- 4-Methyl-5-vinylisobenzofuran-1(3H)-one
-
- MDL: MFCD26401764
- インチ: 1S/C11H10O2/c1-3-8-4-5-9-10(7(8)2)6-13-11(9)12/h3-5H,1,6H2,2H3
- InChIKey: PYFRWRLVRDXGPN-UHFFFAOYSA-N
- ほほえんだ: O1C(C2=CC=C(C=C)C(C)=C2C1)=O
計算された属性
- せいみつぶんしりょう: 174.068079557g/mol
- どういたいしつりょう: 174.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-Methyl-5-vinylisobenzofuran-1(3H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019099014-250mg |
4-Methyl-5-vinylisobenzofuran-1(3H)-one |
1255206-69-9 | 97% | 250mg |
$415.52 | 2023-09-03 | |
1PlusChem | 1P00A0Q2-1g |
5-ethenyl-4-methyl-2-benzofuran-1(3H)-one |
1255206-69-9 | 97% mix TBC as stabilizer | 1g |
$663.00 | 2024-07-09 | |
A2B Chem LLC | AE66698-1g |
4-Methyl-5-vinylisobenzofuran-1(3h)-one |
1255206-69-9 | 97% mix TBC as stabilizer | 1g |
$420.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194238A-250mg |
4-Methyl-5-vinylisobenzofuran-1(3H)-one |
1255206-69-9 | 250mg |
¥2644.2 | 2024-07-24 | ||
Aaron | AR00A0YE-1g |
5-ETHENYL-4-METHYL-2-BENZOFURAN-1(3H)-ONE |
1255206-69-9 | 97% | 1g |
$630.00 | 2025-02-12 | |
A2B Chem LLC | AE66698-250mg |
4-Methyl-5-vinylisobenzofuran-1(3h)-one |
1255206-69-9 | 97% mix TBC as stabilizer | 250mg |
$156.00 | 2024-04-20 | |
Crysdot LLC | CD11314841-1g |
4-Methyl-5-vinylisobenzofuran-1(3H)-one |
1255206-69-9 | 97% | 1g |
$980 | 2024-07-18 | |
Crysdot LLC | CD11314841-250mg |
4-Methyl-5-vinylisobenzofuran-1(3H)-one |
1255206-69-9 | 97% | 250mg |
$392 | 2024-07-18 | |
Chemenu | CM362260-1g |
5-ethenyl-4-methyl-2-benzofuran-1(3H)-one |
1255206-69-9 | 95%+ | 1g |
$1786 | 2023-02-18 | |
Ambeed | A353112-1g |
4-Methyl-5-vinylisobenzofuran-1(3H)-one |
1255206-69-9 | 97% mix TBC as stabilizer | 1g |
$524.0 | 2025-02-24 |
4-Methyl-5-vinylisobenzofuran-1(3H)-one 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
4-Methyl-5-vinylisobenzofuran-1(3H)-oneに関する追加情報
Recent Advances in the Study of 4-Methyl-5-vinylisobenzofuran-1(3H)-one (CAS: 1255206-69-9) in Chemical Biology and Pharmaceutical Research
4-Methyl-5-vinylisobenzofuran-1(3H)-one (CAS: 1255206-69-9) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug discovery, particularly as a building block for the synthesis of novel bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The compound's distinctive isobenzofuranone core, coupled with its vinyl and methyl substituents, makes it a versatile intermediate for the development of pharmacologically active agents. Recent synthetic methodologies have optimized the production of 4-Methyl-5-vinylisobenzofuran-1(3H)-one, achieving higher yields and purity, which is critical for its application in medicinal chemistry. These advancements have been documented in several high-impact journals, highlighting the compound's growing importance in the field.
In terms of biological activity, preliminary studies suggest that 4-Methyl-5-vinylisobenzofuran-1(3H)-one exhibits moderate inhibitory effects on certain enzymatic targets, including those involved in inflammatory pathways. Researchers have also investigated its potential as a precursor for the synthesis of more complex molecules with enhanced bioactivity. For instance, derivatives of this compound have shown promise in modulating specific protein-protein interactions, which could be leveraged for the development of new therapeutics.
One of the most notable applications of 4-Methyl-5-vinylisobenzofuran-1(3H)-one is in the field of oncology. Recent in vitro studies have demonstrated that certain derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Additionally, its unique chemical structure allows for further functionalization, enabling researchers to tailor its properties for specific therapeutic targets.
Despite these promising findings, challenges remain in the clinical translation of 4-Methyl-5-vinylisobenzofuran-1(3H)-one and its derivatives. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further preclinical studies. However, the compound's versatility and the growing body of research supporting its biological activity make it a compelling candidate for future drug discovery efforts.
In conclusion, 4-Methyl-5-vinylisobenzofuran-1(3H)-one (CAS: 1255206-69-9) represents a valuable scaffold in medicinal chemistry, with potential applications across multiple therapeutic areas. Continued research into its synthesis, biological activity, and mechanism of action will be essential for unlocking its full therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing the study of such compounds, bridging the gap between chemical synthesis and biological application.
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